(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is currently under clinical investigation as a potential therapeutic agent for the treatment of hematological malignancies and solid tumors.
Mecanismo De Acción
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo, suggesting that it may have therapeutic potential for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound may have limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life, which may affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one as a therapeutic agent for the treatment of cancer. These include the optimization of the compound's pharmacokinetic properties, the investigation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can be used to predict patient response to therapy. Additionally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
The synthesis of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one involves several steps, including the reaction of 2-naphthoyl chloride with hydrazine hydrate to form 2-hydrazinyl-1-naphthalenone. The resulting compound is then reacted with 3-amino-5H-[1,2,4]triazino[5,6-b]indole to form the final product, this compound.
Aplicaciones Científicas De Investigación
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression.
Propiedades
Fórmula molecular |
C20H14N6O |
---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one |
InChI |
InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,21H,(H2,22,23,25,26)/b15-11+ |
Clave InChI |
NIWKVBQXDAHVBU-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C/NNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.